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Compound of Interest

Compound Name: 1-Methyl-2,2-diphenylethylene

Cat. No.: B184158 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for 1-methyl-2,2-
diphenylethylene (also known as 1,1-diphenylpropene), tailored for researchers, scientists,

and professionals in drug development. While experimental spectra for this specific compound

are not readily available in public databases, this guide presents spectroscopic data for the

closely related compound 1,1-diphenylethylene as a reference point. Furthermore, it offers

predictions for the spectral features of 1-methyl-2,2-diphenylethylene and details the

experimental protocols for acquiring such data.

Predicted Spectroscopic Data for 1-Methyl-2,2-
diphenylethylene
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 1-methyl-2,2-diphenylethylene. These predictions are

based on the known spectral data of 1,1-diphenylethylene and the expected influence of the

additional methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-
Methyl-2,2-diphenylethylene
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.2-7.4 Multiplet 10H
Aromatic protons

(C₆H₅)

~6.0-6.2
Singlet/Narrow

Multiplet
1H

Olefinic proton (=CH-

CH₃)

~2.1 Singlet/Doublet 3H Methyl protons (-CH₃)

Note: The olefinic proton may show coupling to the methyl protons, resulting in a quartet, and

the methyl protons may appear as a doublet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-
Methyl-2,2-diphenylethylene

Chemical Shift (δ) (ppm) Assignment

~140-145 Quaternary aromatic carbons

~127-130 Aromatic CH carbons

~140-150 Quaternary olefinic carbon (=C(Ph)₂)

~120-130 Olefinic CH carbon (=CH-CH₃)

~15-20 Methyl carbon (-CH₃)

Table 3: Predicted IR Spectroscopic Data for 1-Methyl-
2,2-diphenylethylene
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H stretch

2950-3000 Medium
Olefinic and Aliphatic C-H

stretch

1600, 1490, 1450 Medium-Strong Aromatic C=C stretch

~1640 Medium Alkene C=C stretch

1375-1450 Medium C-H bend (methyl)

690-770 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Spectroscopic Data for the Reference Compound:
1,1-Diphenylethylene
The following tables present the experimental spectroscopic data for 1,1-diphenylethylene,

which serves as a foundational reference.

Table 4: ¹H NMR Spectroscopic Data for 1,1-
Diphenylethylene

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.31 Multiplet 10H
Aromatic protons

(C₆H₅)[1]

5.45 Singlet 2H
Olefinic protons

(=CH₂)[1]

Table 5: ¹³C NMR Spectroscopic Data for 1,1-
Diphenylethylene
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Chemical Shift (δ) (ppm) Assignment

150.2 Quaternary olefinic carbon (=C(Ph)₂)

141.4 Quaternary aromatic carbons

128.3 Aromatic CH carbons

127.8 Aromatic CH carbons

127.3 Aromatic CH carbons

114.4 Olefinic CH₂ carbon (=CH₂)

Table 6: IR Spectroscopic Data for 1,1-Diphenylethylene
Wavenumber (cm⁻¹) Assignment

3080, 3059, 3025 Aromatic and Olefinic C-H stretch

1625 Alkene C=C stretch

1598, 1493, 1445 Aromatic C=C stretch

905 =CH₂ out-of-plane bend

768, 695
C-H out-of-plane bend (monosubstituted

benzene)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The principle of NMR involves the alignment of nuclear spins in a magnetic field and their

perturbation by a radio-frequency pulse. The subsequent detection of emitted electromagnetic

waves provides information about the molecular structure.[2]

Sample Preparation:
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Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz

or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at

0.00 ppm.[3]

Infrared (IR) Spectroscopy
IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular

vibrations.[4] The absorption of radiation at specific frequencies corresponds to particular

functional groups within a molecule.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar.

Place the mixture into a pellet-forming die.

Apply pressure to form a transparent or translucent pellet.
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Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded

first.

The sample pellet is then placed in the sample holder, and the spectrum is acquired.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualization
The following diagram illustrates a generalized workflow for obtaining and analyzing

spectroscopic data.
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General Spectroscopic Analysis Workflow
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Caption: General Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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